ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. Despite its legal status, AH-7921 has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the inhibition of pain signals in the central nervous system. However, this compound has been found to exhibit less respiratory depression and gastrointestinal effects compared to other opioids, which makes it a potentially safer alternative.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is responsible for mediating feelings of pleasure and reward. In addition, it has been found to decrease the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.
Advantages and Limitations for Lab Experiments
Ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate has several advantages for use in lab experiments. It exhibits potent analgesic effects, which makes it useful for studying pain pathways in the central nervous system. In addition, it exhibits less potential for abuse and dependence compared to other opioids, which makes it a potentially safer alternative for use in animal models.
However, there are also limitations to using this compound in lab experiments. It has been classified as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its high potential for abuse and dependence means that it must be handled with care in the lab.
Future Directions
There are several future directions for research on ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate. One area of interest is its potential use in the treatment of opioid addiction. As it exhibits less potential for abuse and dependence compared to other opioids, it may be a useful alternative for individuals who are struggling with opioid addiction.
Another area of interest is its potential use as a painkiller. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects and interactions with other drugs.
Overall, this compound is a synthetic opioid analgesic drug that has been the subject of scientific research due to its potential therapeutic applications. While it exhibits potent analgesic effects, it also has a high potential for abuse and dependence, which makes it a controlled substance in the United States. Further research is needed to determine its safety and efficacy for use in humans.
Scientific Research Applications
Ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate has been studied for its potential use as a painkiller, as it exhibits potent analgesic effects. It has been found to be effective in treating both acute and chronic pain in animal models. In addition, this compound has been studied for its potential use in the treatment of opioid addiction, as it exhibits less potential for abuse and dependence compared to other opioids.
properties
IUPAC Name |
ethyl 4-[[2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-3-31-25(29)19-10-12-21(13-11-19)27-24(28)17-32-22-14-9-18(15-23(22)30-2)16-26-20-7-5-4-6-8-20/h9-15,20,26H,3-8,16-17H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKDJRZUCAPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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